molecular formula C16H11Cl2N3O4 B12038234 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide CAS No. 357267-30-2

2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide

Cat. No.: B12038234
CAS No.: 357267-30-2
M. Wt: 380.2 g/mol
InChI Key: KNWRFDPNYWRJFI-FBCYGCLPSA-N
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Description

2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide is a complex organic compound that features a benzodioxole ring, a hydrazino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Hydrazone Formation: The benzodioxole intermediate is then reacted with hydrazine to form the hydrazone derivative.

    Acylation: The hydrazone derivative is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.

    Substitution Reaction: Finally, the dichlorophenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amine derivatives from the reduction of the hydrazino group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Pharmaceuticals: Exploration of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-Dichlorophenyl)acetamide
  • 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-Dichlorophenyl)propionamide

Uniqueness

The uniqueness of 2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-DI-CL-PH)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

357267-30-2

Molecular Formula

C16H11Cl2N3O4

Molecular Weight

380.2 g/mol

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C16H11Cl2N3O4/c17-11-3-2-10(6-12(11)18)20-15(22)16(23)21-19-7-9-1-4-13-14(5-9)25-8-24-13/h1-7H,8H2,(H,20,22)(H,21,23)/b19-7+

InChI Key

KNWRFDPNYWRJFI-FBCYGCLPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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